![molecular formula C18H22O2 B030284 Estrone-2,4,16,16-d4 CAS No. 53866-34-5](/img/structure/B30284.png)
Estrone-2,4,16,16-d4
Overview
Description
Estrone-2,4,16,16-d4 is a deuterated form of estrone, a naturally occurring estrogen hormone. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms at positions 2, 4, 16, and 16 on the estrone molecule. The molecular formula of this compound is C18D4H18O2, and it has a molecular weight of 274.39 g/mol .
Mechanism of Action
Target of Action
Estrone-d4, also known as Estrone-2,4,16,16-d4, is a deuterated form of Estrone . Estrone is a naturally occurring estrogen hormone . The primary targets of Estrone-d4 are the estrogen receptors present in various tissues, especially adipose tissue .
Mode of Action
Estrone-d4, like its parent compound Estrone, freely enters target cells such as female organs, breasts, hypothalamus, pituitary, and interacts with the estrogen receptor . Upon binding, the estrogen receptor can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .
Biochemical Pathways
The biochemical pathways affected by Estrone-d4 are likely similar to those of Estrone. Estrone is produced by several tissues, especially adipose tissue, as a result of the aromatization process of androstenedione that occurs in fat cells . The downstream effects of this interaction can lead to various physiological responses, including the regulation of the menstrual cycle and the development of secondary sexual characteristics.
Result of Action
The molecular and cellular effects of Estrone-d4’s action are expected to be similar to those of Estrone. These effects include the regulation of gene transcription within target cells, leading to various physiological responses .
Biochemical Analysis
Biochemical Properties
Estrone-2,4,16,16-d4 plays a significant role in biochemical reactions. The binding affinities of estrone to the estrogen receptors α and β are approximately 60% and 37% relative to estradiol .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are yet to be fully elucidated. It is known that estrogens, including estrone, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that estrone and other estrogens exert their effects at the molecular level through binding interactions with estrogen receptors, leading to changes in gene expression .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as estrone. Estrone is metabolized mostly in the liver, and to some extent in the gut, allowing the inactivated metabolites to be excreted .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estrone-2,4,16,16-d4 can be synthesized through the deuteration of estrone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic exchange reaction, where estrone is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuteration. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Estrone-2,4,16,16-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-3,17-dione using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield estradiol-2,4,16,16-d4 using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products Formed
Oxidation: this compound-3,17-dione.
Reduction: Estradiol-2,4,16,16-d4.
Substitution: Various substituted estrone derivatives depending on the reagents used.
Scientific Research Applications
Analytical Chemistry
1.1 Quantitative Analysis Using MALDI-MS
One of the prominent applications of Estrone-2,4,16,16-d4 is in quantitative analysis via Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This method enhances the detection sensitivity of estrone and its metabolites by labeling them with Girard’s reagent P. The deuterated version allows for precise quantification in complex biological matrices such as serum and cell lysates.
- Sensitivity : The method achieves limits of quantitation at femtomole levels.
- Application : It can be utilized for disease diagnosis and monitoring hormone levels in clinical settings .
Table 1: MALDI-MS Detection Parameters for this compound
Parameter | Value |
---|---|
Limit of Quantitation (LOQ) | 11 fmol |
Calibration Linearity | R² > 0.99 |
Sample Type | Human serum |
Derivatization Method | Girard’s reagent P |
Endocrine Disruption Studies
This compound is also utilized in studies examining endocrine disruption. Its application includes:
- Toxicological Screening : As an endocrine-disrupting compound (EDC), it is used to assess the impact of environmental contaminants on hormonal pathways. This screening is crucial for understanding the effects of EDCs on aquatic species and human health .
Case Study: Endocrine Disruption Assessment
In a study focused on the effects of various EDCs on natural killer cells, this compound was employed to monitor hormonal influences on immune responses. The results indicated significant variations in cell activity when exposed to different concentrations of estrone derivatives .
Hormonal Metabolism Studies
This compound serves as a valuable tool in metabolic studies related to steroid hormones. It helps elucidate the metabolic pathways and transformations of estrone in biological systems.
3.1 Metabolism Pathways
Research has shown that deuterated estrones can trace metabolic pathways due to their distinct mass signatures. This is particularly useful in understanding how different hydroxylation patterns affect the biological activity and potential toxicity of estrogens.
Table 2: Metabolic Pathways Involving this compound
Metabolite | Pathway Description |
---|---|
2-OH-E1 | Hydroxylation at position 2 |
4-OH-E1 | Hydroxylation at position 4 |
16-OH-E1 | Hydroxylation at position 16 |
Clinical Applications
This compound has significant implications in clinical research:
- Hormonal Therapy Monitoring : It can be used to monitor estrogen levels in patients undergoing hormone replacement therapy (HRT) or those with hormone-sensitive conditions.
Case Study: Hormonal Levels in Different Populations
A study involving serum samples from pre-menopausal and post-menopausal women demonstrated the utility of this compound in accurately quantifying estrone levels across different hormonal states .
Comparison with Similar Compounds
Estrone-2,4,16,16-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Estrone: The non-deuterated form of this compound, with the molecular formula C18H22O2.
Estradiol: A more potent estrogen with the molecular formula C18H24O2, often used in hormone replacement therapy.
Estriol: A weaker estrogen with the molecular formula C18H24O3, primarily produced during pregnancy.
This compound’s deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .
Biological Activity
Estrone-2,4,16,16-d4 is a synthetic deuterated form of estrone, an important estrogen hormone. This compound has garnered attention for its biological activity, particularly in cancer research and hormonal therapies. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications in clinical settings.
Overview of Estrone and Its Derivatives
Estrone (E1) is one of the primary estrogens produced in the body and plays a crucial role in various physiological processes. It is synthesized from androstenedione and can be converted to estradiol (E2), which has a higher binding affinity for estrogen receptors (ER) . this compound is specifically labeled to facilitate tracking in metabolic studies and pharmacokinetic evaluations.
Estrone and its derivatives exert their biological effects primarily through binding to estrogen receptors ERα and ERβ. This compound has been shown to have distinct signaling pathways compared to estradiol:
- Binding Affinity : Estrone exhibits approximately 50% binding affinity to ERs compared to estradiol .
- Metabolic Pathways : The compound undergoes hydroxylation at positions 2, 4, and 16 during metabolism, which can influence its biological activity and potential carcinogenic effects .
1. Cell Proliferation and Migration
Research indicates that estrone can influence endothelial colony-forming cells (ECFCs) in a concentration-dependent manner. In a study examining the effects of estrone on hECFCs:
- Proliferation : Estrone exposure at low concentrations (1 nM) significantly enhanced cell proliferation. However, higher concentrations (1 μM) resulted in decreased proliferation .
- Migration : The effect on migration was minimal across different concentrations compared to estradiol .
2. Cancer Research Implications
This compound has been utilized in studies related to breast cancer and prostate cancer treatment:
- Therapeutic Use : It is employed in hormone replacement therapy and as part of treatment regimens for hormone-sensitive cancers .
- Metabolic Profiling : Mass spectrometric methods have been developed to quantify estrone levels in serum and tissues, aiding in cancer diagnosis and monitoring .
Case Studies
Several studies have highlighted the significance of estrone metabolites in disease risk assessment:
- Breast Cancer Risk : A study indicated that the ratio of 2-hydroxyestrone to 16α-hydroxyestrone may serve as a biomarker for breast cancer risk. However, conflicting results from cohort studies suggest further investigation is necessary .
- Hormonal Influence : The administration of estrone has shown varying effects on tumor growth depending on the hormonal environment and receptor interactions .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,7D2,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-QSPUTOQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471456 | |
Record name | Estrone-2,4,16,16-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53866-34-5 | |
Record name | Estrone-2,4,16,16-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estrone-2,4,16,16-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Estrone-2,4,16,16-d4 used in this study instead of regular Estrone?
A1: Researchers utilize deuterated compounds like this compound (E1-d4) to distinguish between exogenously administered compounds and their endogenous counterparts. This allows for accurate quantification of the administered compound and its metabolites in biological samples. In this specific study, using E1-d4 minimizes interference from endogenous Estrone, providing a clearer picture of E2-d4 metabolism. []
Q2: What analytical techniques were employed to measure this compound levels in the study?
A2: The researchers used a highly sensitive method combining liquid chromatography with tandem mass spectrometry (LC/MS/MS) following a dansylation reaction. Dansylation involves reacting the target compounds with dansyl chloride, enhancing their detectability. This approach enables researchers to accurately quantify E1-d4 levels in complex biological matrices like plasma and brain tissue, achieving a lower limit of quantification of 50 pg/mL. []
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